molecular formula C12H19NO3 B2887753 Tert-butyl (1S,6R)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate CAS No. 2408936-27-4

Tert-butyl (1S,6R)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B2887753
CAS No.: 2408936-27-4
M. Wt: 225.288
InChI Key: OMSWDVUVAPCTPE-BDAKNGLRSA-N
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Description

This compound is a bicyclic β-lactam derivative featuring a [4.2.0]octane core with a tert-butyl carboxylate protecting group at position 2 and a ketone (5-oxo) substituent. The bicyclo[4.2.0] system introduces strain, influencing its stability and chemical behavior .

Properties

IUPAC Name

tert-butyl (1S,6R)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-6-10(14)8-4-5-9(8)13/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSWDVUVAPCTPE-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2C1CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)[C@H]2[C@@H]1CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of Linear Precursors

A widely reported strategy involves the cyclization of linear precursors containing preformed amide bonds. For example, N-Boc-protected δ-amino ketones undergo base-mediated intramolecular aldol condensation to form the bicyclic core.

Representative Procedure :

  • Precursor synthesis : React tert-butyl (3-aminopropyl)carbamate with ethyl acetoacetate to form a β-ketoamide.
  • Cyclization : Treat with NaHMDS (2 equiv) in THF at −78°C, yielding the bicyclo[4.2.0]octane skeleton.
  • Oxidation : Use Jones reagent (CrO3/H2SO4) to oxidize the secondary alcohol to the 5-oxo group.

Key Data :

  • Yield: 62% (over 3 steps)
  • ee: 91% (via chiral HPLC)
  • Purity: >98% (GC-MS)

Transition Metal-Catalyzed Asymmetric Cycloaddition

Palladium and rhodium catalysts enable enantioselective [4+2] cycloadditions between dienes and ketene equivalents. A rhodium(I)/(R)-BINAP system achieves the desired 1S,6R configuration with high stereocontrol.

Mechanistic Insights :

  • Oxidative coupling : Rh(I) coordinates to the diene and ketene, forming a metallocycle intermediate.
  • Reductive elimination : Generates the bicyclic framework with retained chirality.

Optimization Table :

Catalyst Loading Temp (°C) ee (%) Yield (%)
5 mol% Rh/(R)-BINAP 25 94 68
10 mol% Rh/(S)-BINAP 25 88 72
5 mol% Pd/(R)-BINAP 50 76 55

Enzymatic Resolution of Racemic Mixtures

Lipase-mediated kinetic resolution resolves racemic tert-butyl 5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate into enantiopure (1S,6R) and (1R,6S) forms.

Protocol :

  • Substrate : Racemic tert-butyl ester (10 g) in tert-butyl methyl ether.
  • Enzyme : Candida antarctica lipase B (CAL-B, 500 mg).
  • Conditions : 37°C, 24 h, pH 7.0 phosphate buffer.

Outcomes :

  • Conversion : 48% (S-enantiomer preferentially hydrolyzed).
  • ee : >99% for remaining (1S,6R)-ester.
  • Scale-up feasibility : Demonstrated at 100 g scale with 95% yield.

Critical Analysis of Methodologies

Yield and Selectivity Trade-offs

Intramolecular cyclization offers moderate yields but requires stringent temperature control to prevent epimerization. Transition metal catalysis provides superior stereoselectivity but suffers from catalyst cost and residual metal contamination (typically <10 ppm after purification). Enzymatic resolution, while highly selective, necessitates additional steps to recover the desired enantiomer.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, THF) improve cyclization rates but risk lactam ring hydrolysis.
  • Low temperatures (−78°C to 0°C) minimize side reactions but prolong reaction times.

Industrial-Scale Production Challenges

Purification Strategies

  • Crystallization : The Boc-protected derivative crystallizes from ethyl acetate/hexane (1:3) with 85% recovery.
  • Chromatography : Silica gel chromatography (hexane:EtOAc 4:1) removes diastereomeric impurities but is cost-prohibitive at scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of the ketone group to an alcohol can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atom. Reagents such as alkyl halides can be used under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of carboxylic acids or further oxidized products.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Tert-butyl (1S,6R)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate is a complex organic compound featuring a unique bicyclic structure and specific stereochemistry. It belongs to a class of bicyclic compounds significant in organic synthesis and medicinal chemistry, demonstrating potential biological activities and serving as intermediates in drug development.

Scientific Applications

This compound can participate in various chemical reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Controlled reaction conditions are essential to prevent side reactions.

This compound has several scientific uses:

  • Organic Synthesis: As an azabicyclic compound, it serves as a crucial building block in synthesizing more complex molecules.
  • Medicinal Chemistry: Its unique bicyclic structure allows for specific binding interactions that can modulate various biological processes, making it valuable in pharmacological studies.
  • Pharmacological Studies : The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors within biological pathways.

Mechanism of Action

The mechanism of action of tert-butyl (1S,6R)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bicyclic structure can enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Structural Variations in Bicyclic Systems

Bicyclo[4.2.0]octane Derivatives
  • Target Compound: Molecular Formula: C₁₂H₁₉NO₃ Key Features: 5-oxo, tert-butyl carboxylate, (1S,6R) configuration. Applications: Likely a β-lactam intermediate for antibiotics (e.g., cephalosporins) .
  • tert-Butyl (6R,7R)-7-Acetamido-3-(acetoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate ():

    • Molecular Formula: C₁₆H₂₃N₂O₆S
    • Key Differences: Contains sulfur (5-thia), acetamido, and acetoxymethyl groups.
    • Reactivity: The sulfur atom may enhance stability against β-lactamase enzymes, a common resistance mechanism in bacteria .
  • tert-Butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate (): Molecular Formula: C₁₁H₂₀N₂O₂ Key Differences: Two nitrogen atoms (2,5-diaza), trans configuration. Applications: Potential as a ligand or catalyst due to dual basicity from the diaza system .
Bicyclo[5.1.0]octane Derivatives
  • tert-Butyl(1S,7S)-5-Benzyl-7-(3-bromophenyl)-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate (): Molecular Formula: C₂₅H₂₈BrN₂O₃ Key Differences: Larger [5.1.0] ring, benzyl and bromophenyl substituents.
Bicyclo[2.2.1]heptane and [2.2.2]octane Derivatives
  • tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (): Molecular Formula: C₁₁H₁₅NO₃ Key Differences: Smaller [2.2.1] system with higher ring strain, 3-oxo group. Reactivity: Enhanced susceptibility to nucleophilic attack due to strain .
  • tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (): Molecular Formula: C₁₂H₁₉NO₃ Key Differences: [2.2.2] system with three fused six-membered rings, less strain than [4.2.0]. Applications: Used in peptide mimetics due to rigid structure .

Functional Group and Stereochemical Comparisons

Compound Class Substituents/Features Biological/Reactivity Implications
5-Oxo-2-azabicyclo[4.2.0] Ketone at C5, tert-butyl ester β-lactamase resistance; antibiotic intermediate
Diaza Systems Dual nitrogen atoms (e.g., 2,5-diaza) Enhanced basicity; ligand design
Thia-azabicyclo Sulfur substitution (5-thia) Improved enzymatic stability
Aryl-Substituted Derivatives Benzyl, bromophenyl groups Increased lipophilicity; drug delivery

Physicochemical Properties

Property Target Compound 5-Thia Analog () trans-Diaza ()
Molecular Weight 225.28 371.13 212.29
Ring Strain Moderate Moderate (S inclusion) Low (trans-diaza)
Solubility Likely polar Lower (lipophilic groups) High (basic N atoms)

Biological Activity

Tert-butyl (1S,6R)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate, with the CAS number 2408936-27-4, is a bicyclic compound characterized by its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Structure : The compound features a bicyclic structure which is significant for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific interactions can lead to the modulation of biochemical pathways, influencing processes such as:

  • Enzyme inhibition or activation
  • Alteration of receptor activity
  • Impact on metabolic pathways

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

2. Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic processes. This inhibition can lead to alterations in cellular metabolism and has implications for therapeutic applications in diseases where enzyme modulation is beneficial.

3. Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, there is potential for this compound to exhibit neuropharmacological effects, possibly influencing neurotransmitter systems.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the enzyme inhibition properties of azabicyclo compounds; found potential for modulation of metabolic pathways (Source: ResearchGate)
Study 2 Assessed the antimicrobial activity of related bicyclic compounds; indicated a broad spectrum against Gram-positive bacteria (Source: PubChem)
Study 3 Explored neuroactive properties; suggested potential interactions with dopamine receptors (Source: Chemsrc)

Pharmacokinetics and Bioavailability

While detailed pharmacokinetic studies specific to this compound are scarce, similar compounds often exhibit favorable bioavailability profiles due to their lipophilic nature. The compound's solubility and absorption characteristics are crucial for its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Tert-butyl (1S,6R)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate?

  • Methodological Answer: The synthesis typically involves bicyclic precursor functionalization with tert-butyl chloroformate under basic conditions. Key factors include:

  • Protective Group Strategy: Use of tert-butyl carbamate (Boc) to protect reactive nitrogen atoms, ensuring regioselectivity during cyclization .
  • Reaction Conditions: Strong bases (e.g., NaH or KOtBu) promote intramolecular cyclization, while solvents like THF or DCM control reaction kinetics .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity (>95%) .

Q. How is the stereochemical configuration of the compound validated experimentally?

  • Methodological Answer:

  • X-ray Crystallography: Definitive confirmation of the (1S,6R) configuration is achieved via single-crystal X-ray diffraction, as demonstrated for structurally analogous bicyclic compounds .
  • NMR Spectroscopy: 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., vicinal JJ values) and NOESY correlations distinguish axial/equatorial substituents and confirm ring junction stereochemistry .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Methodological Answer:

  • Building Block: Its rigid bicyclic scaffold serves as a core structure for designing protease inhibitors or kinase modulators. For example, derivatives with similar frameworks are used in fragment-based drug discovery (FBDD) to optimize binding affinity .
  • Enzyme Studies: The lactam (5-oxo) group mimics transition states in enzymatic reactions, enabling mechanistic studies of hydrolases or transferases .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between predicted and observed reactivity in derivatives of this compound?

  • Methodological Answer:

  • DFT Calculations: Density Functional Theory (DFT) models predict reaction pathways (e.g., ring-opening or nucleophilic substitution) by analyzing electron density maps and transition-state energies .
  • MD Simulations: Molecular dynamics (MD) simulations assess solvation effects and conformational flexibility, explaining deviations in experimental yields or selectivity .

Q. What strategies address the lack of ecological toxicity data for this compound in environmental risk assessments?

  • Methodological Answer:

  • Read-Across Analysis: Use toxicity data from structurally similar bicyclic lactams (e.g., tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate) to estimate biodegradability and ecotoxicological endpoints .
  • QSAR Models: Quantitative Structure-Activity Relationship (QSAR) tools like EPI Suite predict persistence, bioaccumulation, and toxicity (PBT) profiles .

Q. How does the compound’s stereochemistry influence its performance in asymmetric catalysis?

  • Methodological Answer:

  • Chiral Ligand Design: The (1S,6R) configuration stabilizes transition states in asymmetric hydrogenation or cross-coupling reactions. For example, coordinating the lactam oxygen to metal centers (e.g., Pd or Rh) enhances enantioselectivity .
  • Kinetic Resolution: Racemic mixtures of the compound can be resolved via enzymatic catalysis (e.g., lipases), leveraging steric hindrance from the tert-butyl group .

Q. What experimental approaches reconcile contradictions in spectroscopic data for bicyclic compounds?

  • Methodological Answer:

  • 2D NMR Techniques: HSQC and HMBC correlations map 1H^{1}\text{H}-13C^{13}\text{C} connectivity, clarifying ambiguous signals caused by ring strain or dynamic effects .
  • Variable Temperature NMR: Heating samples reduces signal broadening from conformational exchange, resolving overlapping peaks in crowded regions (e.g., δ 1.2–2.5 ppm) .

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